molecular formula C8H9NO4S B8718465 2-methyl-4-sulfamoylbenzoic acid

2-methyl-4-sulfamoylbenzoic acid

Cat. No. B8718465
M. Wt: 215.23 g/mol
InChI Key: ZDNPPLMXXTWJHI-UHFFFAOYSA-N
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Patent
US09346809B2

Procedure details

2-Methyl-benzoic acid (1.36 g, 10 mmol) was dissolved in CHCl3 (8 mL), added ClSO3H (5.83 g, 3.32 mL, 50 mmol) and stirred at 60° C. for 22 h. The reaction mixture was cooled to rt and then added carefully to a stirred solution of 25% NH3 in H2O (75 mL). The obtained solution was acidified to pH=2 using conc. HCl. The precipitate was collected by filtration, washed with H2O affording the title compound as a white powder (1.37 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[S:12]([OH:15])(=O)=[O:13].[NH3:16].Cl>C(Cl)(Cl)Cl.O>[CH3:1][C:2]1[CH:10]=[C:9]([S:12](=[O:15])(=[O:13])[NH2:16])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.32 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O affording the title compound as a white powder (1.37 g)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
CC1=C(C(=O)O)C=CC(=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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